
Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of phenylacetic acid, characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate typically involves the esterification of 2-(3-bromo-5-methoxy-2-methylphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include substituted amines or thiols.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include the corresponding alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Used in studies to understand the interactions of brominated aromatic compounds with biological systems.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for these targets, affecting the overall biological response.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but lacks the methyl group on the aromatic ring.
Methyl 2-(3-bromophenyl)acetate: Similar structure but lacks the methoxy group.
Methyl 2-bromo-5-methylbenzoate: Similar structure but lacks the methoxy group and has a different substitution pattern.
Uniqueness
Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate is unique due to the specific combination of substituents on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both a bromine atom and a methoxy group provides distinct electronic and steric properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H13BrO3 |
|---|---|
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate |
InChI |
InChI=1S/C11H13BrO3/c1-7-8(5-11(13)15-3)4-9(14-2)6-10(7)12/h4,6H,5H2,1-3H3 |
Clave InChI |
HRSMZFFPABWHJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)OC)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11851477.png)
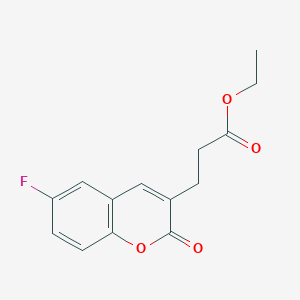
![[1-(N-Acetylglycylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11851494.png)

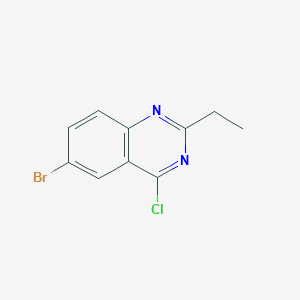




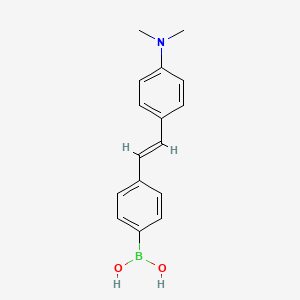

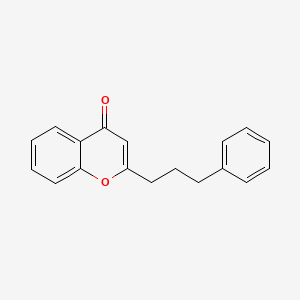
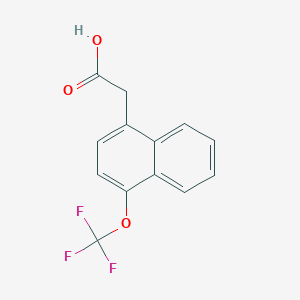
![3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)
